4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. The key steps in the synthesis may involve:
Formation of the pyrrolo[3,4-c]pyrazol core: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of substituents: The benzyloxy, chloro, hydroxy, and methyl groups are introduced through various substitution reactions, often using reagents like benzyl bromide, chlorinating agents, and methylating agents.
Hydroxyethyl group addition: This step may involve the use of ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the chloro group or to convert ketones to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and chloro groups could participate in hydrogen bonding or electrostatic interactions, while the aromatic rings may engage in π-π stacking interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 4-[4-(benzyloxy)phenyl]-3-(5-chloro-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
The uniqueness of 4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of substituents and the pyrrolo[3,4-c]pyrazol core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H24ClN3O4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-13-22(33)20(14-21(16)28)24-23-25(30-29-24)27(34)31(11-12-32)26(23)18-7-9-19(10-8-18)35-15-17-5-3-2-4-6-17/h2-10,13-14,26,32-33H,11-12,15H2,1H3,(H,29,30) |
InChI Key |
ATUAZDZUWYLHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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